Iodocyanopindolol

Description

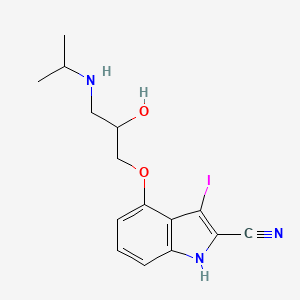

Structure

3D Structure

Properties

CAS No. |

83498-72-0 |

|---|---|

Molecular Formula |

C15H18IN3O2 |

Molecular Weight |

399.23 g/mol |

IUPAC Name |

4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3-iodo-1H-indole-2-carbonitrile |

InChI |

InChI=1S/C15H18IN3O2/c1-9(2)18-7-10(20)8-21-13-5-3-4-11-14(13)15(16)12(6-17)19-11/h3-5,9-10,18-20H,7-8H2,1-2H3 |

InChI Key |

WGSPBWSPJOBKNT-UHFFFAOYSA-N |

SMILES |

CC(C)NCC(COC1=CC=CC2=C1C(=C(N2)C#N)I)O |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC2=C1C(=C(N2)C#N)I)O |

Synonyms |

I Cyanopindolol I-Cyanopindolol ICYP Iodocyanopindolol |

Origin of Product |

United States |

Radiochemical Synthesis and Characteristics of Labeled Iodocyanopindolol

Synthesis of Radioiodinated Iodocyanopindolol ([¹²⁵I]-ICYP, [¹²³I]-ICYP)

The synthesis of radiolabeled iodocyanopindolol involves the incorporation of radioactive iodine isotopes into the molecule.

The radioiodination of iodocyanopindolol is typically achieved through electrophilic iodination reactions. Common methods involve the use of carrier-free sodium iodide ([¹²⁵I]NaI or [¹²³I]NaI) as the radioiodine source, often in conjunction with oxidizing agents such as chloramine-T nih.govakjournals.comsnmjournals.org. The iodination reaction predominantly occurs at the 3-position of the indole (B1671886) ring wikipedia.orgnih.gov. Following the labeling process, purification, often via high-pressure liquid chromatography (HPLC), is crucial to isolate the radiolabeled compound from unreacted precursors and byproducts snmjournals.orgrevvity.co.jp. Iododestannylation reactions have also been employed for the synthesis of related iodinated compounds acs.org.

To maximize the specific activity of the radioligand, "no-carrier-added" (NCA) synthesis techniques are employed nih.govamanote.comumich.edu. These methods ensure that the radioactive isotope is incorporated into the molecule without the addition of stable iodine carriers, thereby achieving the highest possible specific activity and enhancing the sensitivity of binding assays.

Radiosynthesis Methodologies

Radiochemical Purity and Specific Activity Considerations

The quality of a radioligand is critically assessed by its radiochemical purity and specific activity.

Radiochemical Purity : High radiochemical purity, often exceeding 95%, is essential for accurate binding studies and is typically achieved through rigorous purification techniques acs.org.

Specific Activity : The specific activity quantifies the amount of radioactivity per unit mass or mole of the compound. For [¹²⁵I]-ICYP, specific activities can reach up to 2200 Ci/mmol wikipedia.orgnih.govsnmjournals.orgrevvity.co.jp, while for [¹²³I]-ICYP, specific activities can be significantly higher, approaching theoretical limits of up to 230,000 Ci/mmol snmjournals.orgsnmjournals.org.

Table 1: Specific Activity of Iodocyanopindolol Isotopes

| Isotope | Specific Activity (Ci/mmol) | Reference(s) |

|---|---|---|

| [¹²⁵I] | Up to 2200 | wikipedia.orgnih.govsnmjournals.orgrevvity.co.jp |

Isotopic Variations and Their Research Implications ([¹²⁵I], [¹²³I], [¹⁸F])

Different radioisotopes of iodine, as well as fluorine, have been explored in the context of β-adrenergic receptor research, though not all are directly applicable to iodocyanopindolol itself.

[¹²⁵I] :

Characteristics : With a half-life of 59.4 days, [¹²⁵I] emits gamma rays and Auger electrons, making it suitable for in vitro applications and preclinical in vivo studies.

Research Implications : [¹²⁵I]-ICYP is extensively used in in vitro techniques such as autoradiography and radioligand binding assays to map the distribution and density of β-adrenoceptors and serotonin (B10506) receptors in tissues like the brain, heart, and kidney wikipedia.orgahajournals.orgnih.govnih.govjneurosci.orgahajournals.org. Its high affinity (Kd values typically in the picomolar to low nanomolar range) allows for precise quantification of receptor parameters like Bmax and Kd wikipedia.orgsnmjournals.orgsnmjournals.org. It has also been employed to study receptor turnover rates nih.gov. However, its lipophilicity and significant uptake in the lungs can limit its utility for in vivo imaging applications snmjournals.orgsnmjournals.org.

[¹²³I] :

Characteristics : Possessing a half-life of 13.2 hours, [¹²³I] emits gamma rays that are well-suited for Single-Photon Emission Computed Tomography (SPECT) imaging.

Research Implications : [¹²³I]-ICYP serves as a valuable radiotracer for in vivo SPECT imaging, enabling the visualization of β-adrenergic receptor distribution in organs such as the heart snmjournals.orgnih.gov. It has also been used to investigate receptor patterns in other tissues. Despite its utility, [¹²³I]-ICYP can exhibit affinity for multiple receptor types and may undergo in vivo dehalogenation researchgate.net. Studies have also noted high lung uptake, which can be a drawback for cardiac imaging snmjournals.orgsnmjournals.org. Its use in brain imaging is generally less favored compared to other tracers due to potentially low brain uptake or non-specific distribution nih.govnih.gov.

[¹⁸F] :

Characteristics : [¹⁸F] has a half-life of 109.7 minutes and emits positrons, making it ideal for Positron Emission Tomography (PET) imaging.

Research Implications : While [¹⁸F] is a cornerstone isotope for PET imaging of various biological targets, including β-adrenergic receptors, it is not typically used for labeling iodocyanopindolol itself. The compound's nomenclature and established radiolabeling chemistry point to iodine isotopes. Research efforts involving [¹⁸F] in the context of β-adrenergic receptor imaging focus on different molecular structures, such as [¹⁸F]fluorocarazolol, which are designed to optimize properties for PET, including brain penetration or specific receptor subtype targeting nih.govacs.orgsnmjournals.orgnih.govhepatochem.comfrontiersin.org. These [¹⁸F]-labeled agents aim for rapid synthesis, high specific activity, and favorable pharmacokinetic profiles for PET applications, distinguishing them from the established research applications of iodinated cyanopindolol.

Table 2: Dissociation Constants (Kd) for [¹²⁵I]-Iodocyanopindolol Binding to β-Adrenoceptors

| Tissue/Cell Type | Kd Value (nM) | Receptor Subtype(s) | Reference(s) |

|---|---|---|---|

| Rat Brain | 0.037–0.056 | β-ARs, 5-HT1B | wikipedia.org |

| Purified Rat Cardiomyocyte | 0.07 | β1 | ahajournals.org |

| Human Cavernous Tissue | 0.023 | β2 | nih.gov |

| C6 Rat Astrocytoma Cells | 0.030 | β-ARs | nih.gov |

| General β1/β2 Adrenoceptors | 0.018–0.02 | β1, β2 | snmjournals.orgsnmjournals.org |

Compound List:

Iodocyanopindolol (ICYP)

(-)-Iodocyanopindolol ([¹²⁵I]-ICYP)

(-)-[¹²³I]iodocyanopindolol ([¹²³I]-ICYP)

[¹²³I]-labeled analogue of carazolol

CGP 12177

CGP 12388

[¹⁸F]fluorocarazolol

MIBG

Molecular Interactions and Receptor Binding Dynamics

General Principles of [125I]-Iodocyanopindolol Binding

The binding of [125I]-ICYP to its target receptors is characterized by several fundamental principles that govern its utility in quantitative receptor studies. These principles include the saturable and reversible nature of the interaction, its stereoselectivity, and the ability to determine key binding parameters like affinity and capacity.

Saturability and Reversibility of Binding

[125I]-ICYP binding to adrenoceptors is a saturable process, meaning that at a given receptor concentration, there is a finite number of binding sites that the radioligand can occupy. This saturation occurs when all available receptors are occupied by the radioligand. The binding is also reversible, indicating that the radioligand can dissociate from the receptor over time. Studies have shown that the binding is rapid, reversible, and saturable, and is dependent on factors such as time, temperature, and membrane concentration. The reversible nature allows for kinetic studies to determine association and dissociation rates (kon and koff).

Stereoselectivity of Binding

While [125I]-iodocyanopindolol is often used as a racemic mixture, the parent compound, pindolol (B1678383), and many other β-adrenergic ligands demonstrate stereoselectivity in their interactions with β-adrenoceptors. Specifically, the levorotatory isomer ((-) enantiomer) typically exhibits higher affinity and efficacy compared to the dextrorotatory isomer ((+) enantiomer). This stereospecificity is a common characteristic of ligands targeting G protein-coupled receptors, including adrenergic receptors. Research using related radioligands, such as (-)-(125I)-iodopindolol, has shown stereoselective binding, with the (-) isomer demonstrating significantly higher affinity and specific organ uptake compared to the (+) isomer. This suggests that [125I]-ICYP, as a derivative, would also display stereoselective binding, with one enantiomer being more potent in receptor occupancy.

Affinity (Kd) and Binding Capacity (Bmax) Determination

The determination of the dissociation constant (Kd) and the maximum binding capacity (Bmax) are critical for quantifying receptor populations and their ligand-binding characteristics. Kd represents the concentration of the radioligand at which 50% of the receptors are occupied, reflecting the affinity of the ligand for the receptor. Bmax indicates the total number of binding sites per unit of tissue or membrane preparation.

Studies have reported varying Kd values for [125I]-ICYP depending on the tissue and receptor subtype. For instance, in rat brain, Kd values have been reported around 0.037–0.056 nM. In rat Harderian gland membranes, a Kd of 0.29 nM was determined. For recombinant human β3 adrenoceptors, the Kd was reported as 0.69 nM. In rat lung, Kd values were approximately 22.1 pM. In human right atrial appendage, the Kd was found to be 53 ± 6 pM.

Bmax values also vary significantly by tissue and receptor density. For example, in rat Harderian gland membranes, Bmax was reported as 32 pmol/L. Rat lung preparations showed Bmax values around 251–264 fmol/mg protein for propranolol-sensitive sites. In myocardial preparations, Bmax values for non-β-adrenergic binding sites were reported as 20, 106, and 192 fmol/mg protein in rat, human, and porcine tissues, respectively. Human right atrial appendage demonstrated a Bmax of 86.4 ± 7.4 fmol/mg protein.

Table 1: Reported Kd and Bmax Values for [125I]-ICYP Binding

| Tissue/Receptor System | Kd (nM) | Bmax (Units) | Reference(s) |

| Rat Brain | 0.037–0.056 | Not specified | |

| Rat Harderian Gland | 0.29 | 32 pmol/L | |

| Recombinant Human β3 Adrenoceptor | 0.69 | Not specified | |

| Rat Lung (β1/β2 Adrenoceptors) | 0.0221 | 251–264 fmol/mg | |

| Human Right Atrial Appendage | 0.053 | 86.4 fmol/mg | |

| Rat Myocardium (NBA sites) | 0.3–0.4 | 20 fmol/mg | |

| Human Myocardium (NBA sites) | 0.3–0.4 | 106 fmol/mg | |

| Porcine Myocardium (NBA sites) | 0.3–0.4 | 192 fmol/mg |

Note: "NBA sites" refers to non-beta-adrenergic binding sites.

Interaction with Beta-Adrenoceptor Subtypes

[125I]-ICYP is a well-established radioligand for β-adrenoceptors, demonstrating affinity for β1, β2, and to some extent, β3 subtypes. Its utility lies in its ability to differentiate and quantify these receptor populations through competition binding assays.

Binding to β1-Adrenoceptors

[125I]-ICYP exhibits significant binding affinity for β1-adrenoceptors. In competition studies, β1-selective antagonists such as atenolol (B1665814) and metoprolol (B1676517) have been shown to effectively displace [125I]-ICYP from β1-adrenoceptor sites. For instance, in rat lung, the β1-selective antagonist CGP 20,712A competed for approximately 27% of the [125I]-ICYP binding sites, indicating its affinity for β1-adrenoceptors. In human right atrial appendage, analysis revealed a β1:β2 ratio of 80:20, with selective antagonists yielding biphasic displacement curves. Binding to β1-adrenoceptors, like other β-adrenoceptor subtypes, can be modulated by G-protein coupling, with guanine (B1146940) nucleotides affecting receptor affinity states.

Binding to β2-Adrenoceptors

[125I]-ICYP also demonstrates high affinity for β2-adrenoceptors. The β2-selective antagonist ICI 118,551 has been used in competition assays to characterize binding to β2-adrenoceptors. In rat lung, ICI 118,551 competed for approximately 69% of the [125I]-ICYP binding sites, consistent with the predominant β2-adrenoceptor population in this tissue. Studies in human right atrial appendage also indicated the presence of β2-adrenoceptors, accounting for about 20% of the total β-adrenoceptor population, as determined by competition with ICI 118,551. In human lymphocytes, ICYP binding is characteristic of binding to a physiological β2-receptor.

Binding to β3-Adrenoceptors

While primarily known for its affinity to β1 and β2 subtypes, [125I]-ICYP has also been investigated for its ability to label β3-adrenoceptors, particularly in tissues like the rat urinary bladder. Studies suggest that [125I]-ICYP can label β3-adrenoceptors, yielding saturable binding sites with an affinity compatible with this subtype. However, interpretation of these results requires caution due to a high degree of non-specific binding at the concentrations required to label β3-adrenoceptors, and potential binding to other sites, including serotonin (B10506) receptors. In recombinant human β3 adrenoceptor preparations, a Kd of 0.69 nM was reported.

Kinetic Analysis of Ligand-Receptor Binding

Biphasic Dissociation Processes

Biphasic dissociation in receptor binding refers to the process where a ligand detaches from its receptor in two distinct phases, typically indicating the presence of multiple binding states or a sequential dissociation mechanism. Studies utilizing Iodocyanopindolol have provided evidence for such biphasic dissociation kinetics when binding to various beta-adrenergic receptors.

In experiments involving rat lung and cerebral cortex membranes, the dissociation of Iodocyanopindolol from beta-adrenoceptors was observed to follow a biphasic pattern. This process comprised a fast dissociating component and a slow dissociating component, with differing half-lives for each phase depending on the tissue studied nih.gov. Similarly, research on human lymphocytes (MNL) indicated that the dissociation of Iodocyanopindolol was biphasic, characterized by both a fast and a slow dissociating component, with distinct rate constants for each phase nih.govtandfonline.com. Further investigations on human right atrial appendage membranes also noted that the dissociation of Iodocyanopindolol from binding sites was biphasic ahajournals.org.

Table 1: Dissociation Kinetics of Iodocyanopindolol from Beta-Adrenoceptors

| Tissue/Cell Type | Dissociation Rate Constant (k-2, fast) | Dissociation Rate Constant (k-1, slow) | Reference |

| Rat Lung Membranes | N/A (t½ = 15.4 min) | N/A (t½ = 474 min) | nih.gov |

| Rat Cerebral Cortex Membranes | N/A (t½ = 5.6 min) | N/A (t½ = 255 min) | nih.gov |

| Human Lymphocytes (MNL) | (80 ± 20) x 10⁻³ min⁻¹ | (0.5 ± 0.2) x 10⁻³ min⁻¹ | nih.gov |

| Human Lymphocytes (MNL) Membranes | (60 ± 10) x 10⁻³ min⁻¹ | (1.0 ± 0.1) x 10⁻³ min⁻¹ | nih.gov |

| Human Right Atrial Appendage Membranes | Dissociation was biphasic | Dissociation was biphasic | ahajournals.org |

*Note: Half-lives (t½) were provided in nih.gov for rat tissues, while rate constants (k) were provided in nih.gov for human lymphocytes.

Thermodynamic Characterization of Binding

The thermodynamic characterization of ligand-receptor interactions provides crucial insights into the energetic forces that drive binding. Techniques such as Isothermal Titration Calorimetry (ITC) are employed to simultaneously determine binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS), thus offering a complete thermodynamic profile of the molecular interaction malvernpanalytical.comtainstruments.com. Studies on Iodocyanopindolol binding to beta-adrenergic receptors have elucidated these thermodynamic parameters, revealing key aspects of the interaction's energetic landscape.

Table 2: Binding Affinity and Capacity of Iodocyanopindolol to Beta-Adrenoceptors

| Tissue/Cell Type | Binding Affinity (KD) | Receptor Density (Bmax) | Temperature (°C) | Reference |

| Rat Lung Membranes | 64.3 pM | N/A | 37 | nih.gov |

| Adult Rat Cardiomyocytes | 70 pM | 2 x 10⁵ sites/cell | N/A | |

| Nonmyocyte Ventricle Membranes | 43 pM | 88 fmol/mg protein | N/A | |

| Human Right Atrial Appendage Membranes | 53 ± 6 pM | 86.4 ± 7.4 fmol/mg protein | N/A | ahajournals.org |

| Rat Harderian Gland Membranes | 0.29 nM (290 pM) | 32 pmol/L | 30 | nih.govresearchgate.net |

| Human Lymphocytes (MNL) | 2.1 ± 0.9 pmol/l | 1000 ± 400 sites/cell | N/A | nih.gov |

| Human Lymphocytes (MNL) Membranes | 4.1 ± 0.9 pmol/l | 550 ± 190 sites/cell | N/A | nih.gov |

| Human Lymphocytes (MNL) | 440 ± 50 pmol/l | 9150 ± 3590 sites/cell | N/A | nih.gov |

| Human Lymphocytes (MNL) Membranes | 410 ± 70 pmol/l | 11560 ± 4690 sites/cell | N/A | nih.gov |

*Note: nih.gov reports two classes of binding sites (high and low affinity) on human lymphocytes.

The influence of temperature on ligand-receptor binding parameters is a critical aspect of thermodynamic characterization. Studies have shown that the affinity of Iodocyanopindolol for beta-adrenoceptors is temperature-dependent, with affinity generally increasing as temperature decreases researchgate.net. Thermodynamic parameters for Iodocyanopindolol binding to beta-adrenoceptors have been determined across various temperatures, typically between 0°C and 44°C nih.gov. Arrhenius plots derived from kinetic data were found to be linear, indicating consistent activation energies within this range, while Van't Hoff plots were not always linear, suggesting complex thermodynamic behavior nih.gov. The analysis of binding data at different temperatures allows for the calculation of enthalpy and entropy changes, providing a deeper understanding of the binding process biosensorcore.com.

Ligand binding to G protein-coupled receptors (GPCRs), including beta-adrenergic receptors, often induces conformational changes within the receptor structure. These changes are crucial for signal transduction and can influence the binding kinetics and thermodynamics of the ligand itself. Studies utilizing structural analysis of beta-adrenergic receptors bound to Iodocyanopindolol have revealed the presence of distinct conformational states. For instance, crystal structures of the β1-adrenergic receptor bound to Iodocyanopindolol have shown two different conformations of helix 6 (CL3 region), indicating that the ligand can stabilize specific receptor conformations pnas.orgpnas.org. These observations suggest that the binding of Iodocyanopindolol may involve or induce sequential equilibria that include a conformational rearrangement of the beta-adrenergic receptor, thereby modulating the interaction nih.gov. Such conformational flexibility is a hallmark of GPCR function and plays a vital role in mediating the receptor's response to ligand binding aimspress.com.

Compound List:

Iodocyanopindolol

Methodologies Employing Iodocyanopindolol in Receptor Research

Radioligand Binding Assays

Radioligand binding assays are a cornerstone technique for studying receptor pharmacology, using radioactively labeled ligands to quantify receptor-ligand interactions frontiersin.orgfrontiersin.orgcore.ac.uk. [125I]-ICYP is employed in these assays to bind to β-adrenergic receptors and, in some contexts, serotonin (B10506) receptors wikipedia.orgnih.gov. The general procedure involves incubating tissue homogenates or isolated cells with [125I]-ICYP under controlled conditions to allow binding to reach equilibrium. Following incubation, the bound radioligand is separated from the free radioligand, typically through filtration, and the radioactivity is measured to determine the extent of binding frontiersin.orgfrontiersin.orgcore.ac.uk. Non-specific binding, which represents the radioligand binding to sites other than the target receptor, is accounted for by performing parallel incubations in the presence of a high concentration of an unlabeled antagonist or agonist pnas.orgfrontiersin.orgfrontiersin.orgresearchgate.net.

Saturation binding experiments are designed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for the radioligand at a specific receptor population graphpad.com. In these experiments, a constant amount of tissue preparation is incubated with a range of increasing concentrations of [125I]-ICYP pnas.orgahajournals.orgfrontiersin.orgfrontiersin.orgnih.govnih.govresearchgate.netnih.gov. The binding of [125I]-ICYP is observed to be saturable with respect to both time and ligand concentration, indicating a finite number of specific binding sites pnas.orgahajournals.orgfrontiersin.orgfrontiersin.orgnih.govnih.gov. The Kd values, representing the concentration of [125I]-ICYP at which half of the maximum binding sites are occupied, typically fall within the picomolar range, signifying high affinity pnas.orgahajournals.orgfrontiersin.orgnih.govnih.govresearchgate.netnih.gov. Bmax values, which reflect the total receptor density, vary based on the tissue and experimental setup, often reported in fmol/mg protein or sites per cell pnas.orgahajournals.orgfrontiersin.orgnih.govnih.govresearchgate.netnih.gov. For example, saturation studies in human placenta membranes yielded Kd values of 233 ± 51 pM and a Bmax of 690 ± 139 fmol/mg protein nih.gov. Similarly, rat lung membranes showed Kd values of 22.1 ± 4.1 pM and Bmax of 251 ± 55 fmol/mg protein frontiersin.orgfrontiersin.org. Analysis of saturation data using Scatchard plots can help identify receptor heterogeneity, with biphasic plots suggesting the presence of multiple affinity states or receptor populations nih.govresearchgate.netjst.go.jpnih.gov.

Data Table 1: Saturation Binding Parameters of [125I]-Iodocyanopindolol in Various Tissues

| Tissue/Cell Type | Kd (pM) | Bmax (fmol/mg protein or sites/cell ) | Reference |

| Human Placenta | 233 ± 51 | 690 ± 139 fmol/mg protein | nih.gov |

| Rat Lung | 22.1 ± 4.1 | 251 ± 55 fmol/mg protein | frontiersin.orgfrontiersin.org |

| Opossum IAS (High-affinity site) | 96 | 12.5 fmol/mg protein | researchgate.net |

| Opossum IAS (Low-affinity site) | 1960 (1.96 nM) | 58.7 fmol/mg protein | researchgate.net |

| Human Right Atrium | 53 ± 6 | 86.4 ± 7.4 fmol/mg protein | ahajournals.org |

| Rat Renal Cortex | 59 | 46 fmol/mg protein | ahajournals.org |

| Chinese Hamster Fibroblast (WT) | 36 (x 10-12 M) | 1642 sites/cell | pnas.org |

| Equine Tracheal Epithelial Cells | 31.78 ± 6.57 | 12727 ± 883 sites/cell | ebi.ac.uk |

Competition binding experiments are utilized to characterize the pharmacological profile of a receptor and to determine the affinity (Ki) of other ligands for the receptor binding site occupied by [125I]-ICYP wikipedia.orgnih.govahajournals.orgnih.govnih.govjst.go.jpahajournals.orgnih.govnih.govnih.gov. In these assays, a fixed concentration of [125I]-ICYP is incubated with tissue preparations in the presence of varying concentrations of a competing drug (agonist or antagonist) wikipedia.orgnih.govahajournals.orgnih.govnih.govjst.go.jpahajournals.orgnih.govnih.govnih.gov. The extent to which the competing drug displaces the radioligand is measured, and the concentration required to inhibit 50% of specific [125I]-ICYP binding (IC50) is determined. This IC50 value is then used to calculate the affinity constant (Ki) of the competitor wikipedia.orgnih.govahajournals.orgnih.govnih.govjst.go.jpahajournals.orgnih.govnih.govnih.gov. The use of subtype-selective antagonists, such as the β1-selective betaxolol (B1666914) or practolol, and the β2-selective ICI 118,551, is critical for differentiating between receptor subtypes frontiersin.orgnih.govnih.govnih.govjst.go.jpnih.govnih.govahajournals.orgnih.gov. For instance, in human placenta, Ki values for the β1-selective drug metoprolol (B1676517) were 0.19 ± 0.07 μM, and for the β2-selective drug ICI 118,551, it was 0.30 ± 0.06 μM, indicating the presence of β1-subtype receptors nih.gov. In rat lung, selective antagonists like CGP 20,712A (β1-selective) and ICI 118,551 (β2-selective) detected 27 ± 1% and 69 ± 9% high-affinity sites, respectively, confirming the presence of both β1 and β2 receptors frontiersin.orgfrontiersin.org. Agonist binding affinity can be modulated by guanine (B1146940) nucleotides such as GTP, which reduce affinity by disrupting receptor-G-protein interactions, thereby allowing for the distinction between high- and low-affinity receptor states wikipedia.orgahajournals.org.

Data Table 2: Representative Ki Values of Selective Antagonists in Competition Binding Assays

| Tissue/Cell Type | Antagonist | Receptor Subtype | Ki (μM) | Reference |

| Human Placenta | Metoprolol | β1-selective | 0.19 ± 0.07 | nih.gov |

| Human Placenta | ICI 118,551 | β2-selective | 0.30 ± 0.06 | nih.gov |

| Rat Lung | CGP 20,712A | β1-selective | Not specified | frontiersin.orgfrontiersin.org |

| Rat Lung | ICI 118,551 | β2-selective | Not specified | frontiersin.orgfrontiersin.org |

| Rat Kidney Cortex | Practolol | β1-selective | Not specified | ahajournals.org |

| Rat Kidney Cortex | Zinterol (B47285) | β2-selective | Not specified | ahajournals.org |

| Rat Brain (Cerebral Cortex) | Atenolol (B1665814) | β1-selective | Not specified | jst.go.jp |

| Rat Brain (Cerebral Cortex) | Practolol | β1-selective | Not specified | jst.go.jp |

| Rat Brain (Cerebral Cortex) | Butoxamine | β2-selective | Not specified | jst.go.jp |

| Rat Brain (Cerebral Cortex) | ICI-118,551 | β2-selective | Not specified | jst.go.jp |

Scatchard plot analysis is a graphical method used to interpret radioligand binding data by plotting the ratio of specifically bound radioligand to free radioligand (B/F) against the concentration of specifically bound radioligand nih.govresearchgate.netjst.go.jpnih.gov. A linear Scatchard plot indicates the presence of a single class of binding sites with uniform affinity (monophasic binding) nih.govresearchgate.netjst.go.jpnih.gov. Conversely, a curvilinear or biphasic Scatchard plot suggests the existence of multiple receptor populations with different affinities for the radioligand or multiple affinity states of the same receptor nih.govresearchgate.netjst.go.jpnih.gov. For instance, studies utilizing [125I]-ICYP have demonstrated biphasic Scatchard plots in various tissues, implying receptor heterogeneity nih.govresearchgate.netjst.go.jpnih.gov. In the opossum internal anal sphincter (IAS), a biphasic plot indicated two binding sites, characterized by high affinity (Kd = 96 pM) and low affinity (Kd = 1.96 nM) researchgate.net. Similarly, rat brain cerebral cortex exhibited biphasic Scatchard plots for [125I]-ICYP binding, with high-affinity sites correlating with β2-adrenoceptors and low-affinity sites with β1-adrenoceptors jst.go.jp.

Nonlinear regression analysis is a robust statistical method employed to fit binding data to mathematical models, yielding more accurate estimations of binding parameters, particularly when dealing with complex binding scenarios such as receptor heterogeneity ahajournals.orgnih.govnih.govahajournals.orgpnas.org. This technique is invaluable for quantifying the relative proportions of different receptor subtypes when biphasic Scatchard plots or competition curves are observed ahajournals.orgnih.govnih.govahajournals.orgpnas.org. By fitting the data to models that account for multiple binding sites or affinity states, researchers can determine the Kd, Bmax, and Ki values for each component, thereby quantifying the density and affinity of each receptor subtype ahajournals.orgnih.govnih.govahajournals.orgpnas.org. For example, in human right atrial appendage, nonlinear regression analysis of competition curves revealed an approximate composition of 80% β1- and 20% β2-adrenoceptors ahajournals.org. In rat kidney cortex, nonlinear regression analysis of competition by selective antagonists indicated that the β-adrenergic receptors were composed of 70% β1 and 30% β2 subtypes ahajournals.org. This analytical approach is essential for a precise understanding of receptor pharmacology and distribution.

Scatchard Plot Analysis (Monophasic vs. Biphasic)

Receptor Autoradiography for Spatial Distribution Analysis

Receptor autoradiography is a technique that enables the visualization and quantification of receptor distribution within tissue sections at a high spatial resolution researchgate.netnih.govahajournals.orgnih.govnih.govnih.gov. By employing a radioligand such as [125I]-ICYP, researchers can precisely map the anatomical locations and relative densities of target receptors in tissues such as the brain, kidney, lung, and heart wikipedia.orgresearchgate.netnih.govahajournals.orgnih.govnih.govnih.gov. This method provides detailed insights into the specific locations of receptor expression within a tissue, complementing biochemical binding assays performed on homogenates.

In vitro autoradiography typically involves the preparation of thin tissue sections, often from fresh or frozen tissue, which are then mounted onto microscope slides researchgate.netnih.govahajournals.orgnih.govnih.govnih.govresearchgate.net. These tissue sections are subsequently incubated with the radioligand, [125I]-ICYP, under conditions optimized for specific and saturable binding researchgate.netnih.govahajournals.orgnih.govnih.govnih.govresearchgate.net. Following incubation, the sections are washed to remove unbound radioligand and then exposed to a sensitive film or a phosphorimager plate researchgate.netnih.govnih.govnih.govnih.gov. The radiation emitted from the bound [125I]-ICYP exposes the film or plate, generating an autoradiogram that visually represents the density and distribution of the receptors. Quantitative analysis of these autoradiograms, often performed using densitometry or image analysis software, allows for the precise mapping and quantification of receptor densities in specific anatomical regions researchgate.netnih.govnih.govnih.govnih.gov. For instance, [125I]-ICYP autoradiography revealed that in rat kidney, β1-adrenergic receptors are predominantly located in juxtaglomerular granule cells and glomeruli, while β2-adrenergic receptors are primarily found in medullary tubules ahajournals.org. In human lung, dense labeling was observed over airway epithelium, alveolar walls, and submucosal glands, with a lower density over airway and vascular smooth muscle researchgate.net.

Compound List:

Iodocyanopindolol

[125I]-Iodocyanopindolol ([125I]-ICYP)

Isoprenaline

Propranolol

Metoprolol

Practolol

Atenolol

ICI 118,551

CGP 20,712A

Zinterol

IPS 339

Butoxamine

ICI 141,292

CGP 12,177

SR 59,230A

(-)-[125I]-cyanopindolol

(-)-[125I]-CYP

5-hydroxytryptamine (5HT)

l-metoprolol

(+)-propranolol

(-)-[125I]iodopindolol (IPIN)

4-FM

123I-MIBG

SCH 23982

Distribution and Characterization of Receptor Populations

Beta-Adrenoceptor Subtype Localization in Organ Systems

Central Nervous System (CNS)

Studies employing [125I]iodocyanopindolol have revealed a widespread distribution of beta-adrenergic receptors within the central nervous system, with regional variations in subtype expression. In rat brain, autoradiographic analysis using ICYP has shown that chronic reserpine (B192253) treatment leads to an increase in beta-adrenergic receptor binding throughout various regions, including the cortex, thalamus, amygdala, hippocampus, caudate-putamen, and hypothalamus nih.gov. This upregulation was found to be specifically confined to the β1 subtype across all examined regions nih.gov. While specific citations for the detailed distribution of β-AR subtypes in all mentioned CNS regions (cerebral cortex, striatum, forebrain, hippocampus) using ICYP are not explicitly detailed here, the general utility of ICYP for mapping these receptors in the brain is established nih.govdntb.gov.ua.

Pulmonary System

Iodocyanopindolol has been extensively used to characterize β-ARs in the pulmonary system. In human lung tissue, autoradiography with ICYP demonstrated a dense labeling of beta-receptors over airway epithelium, alveolar walls, and submucosal glands, with lower densities over airway and vascular smooth muscle researchgate.netnih.gov. Competition studies with selective antagonists revealed a β2 to β1 receptor ratio of approximately 3:1 in human lung sections researchgate.netnih.gov. Specifically, airway smooth muscle from both large and small airways, as well as airway epithelium and vascular smooth muscle, were found to be entirely composed of β2-receptor subtypes researchgate.netnih.gov. Bronchial submucosal glands and alveolar walls showed a mixed population, with β2-receptors making up the majority researchgate.netnih.gov. In pig lung parenchyma, ICYP binding studies indicated a mixed population of β1 and β2 receptors in a ratio of approximately 28:72, with β2-receptors predominating nih.gov. Autoradiographic grains were most dense over alveolar walls, followed by vascular endothelium, vascular smooth muscle, bronchial smooth muscle, and bronchial epithelium nih.gov. In equine lung, parenchyma, and bronchial/tracheal epithelium, ICYP binding assays identified a predominance of the β2-adrenoceptor subtype (approximately 74-80%) in all segments, with dissociation constants (Kd) differing slightly between lung, bronchus, and trachea nih.govresearchgate.net. Studies on rat lung tissue have also utilized ICYP to quantify β-AR subtypes, with wild-type mouse lung membranes showing approximately 32% β1-AR and 67% β2-AR plos.orgnih.gov.

Cardiovascular System

Iodocyanopindolol has been a key radioligand for investigating β-ARs in the heart. Human myocardial β-adrenergic receptors were directly identified and characterized using ICYP, revealing the coexistence of β1 and β2 adrenergic receptors in both the left ventricle and right atrium nih.gov. Specifically, the left ventricle was found to contain approximately 86% β1 and 14% β2 adrenergic receptors, while the right atrium contained about 74% β1 and 26% β2 adrenergic receptors nih.gov. In human right atrial appendage, ICYP binding studies indicated a β1:β2 ratio of 80:20, with β1-adrenoceptors predominating ahajournals.org. In rat ventricular myocytes, ICYP binding demonstrated that purified adult ventricular myocytes possess only β1-receptors, while β2-receptors are located on non-myocyte cell types within the rat ventricle nih.govosti.govahajournals.org. Studies on failing human ventricular myocardium using ICYP indicated a shift in the β1:β2 ratio, with non-failing ventricles showing approximately 77% β1 and 23% β2 receptors, while failing left ventricles showed a ratio of 60:38, attributed to a selective downregulation of the β1 subtype ahajournals.org.

Renal System

The distribution of β-AR subtypes in the rat kidney has been extensively studied using iodocyanopindolol. Autoradiography with ICYP revealed that β-adrenergic receptors are highly concentrated in the renal cortex, particularly in glomeruli and juxtaglomerular granule cells, as well as in tubular sites within the cortex and medulla nih.govahajournals.orgnih.govnih.gov. Competition studies with selective antagonists like betaxolol (B1666914) (β1) and zinterol (B47285) (β2) indicated that renal cortical β-adrenergic receptors are predominantly of the β1 subtype (approximately 70%) with a smaller proportion of β2 subtypes (approximately 30%) nih.govnih.govresearchgate.netkarger.com. Specifically, β1 receptors were found to be associated with glomeruli and distal tubules, while β2 receptors were more diffusely distributed in the cortex and found in minor areas of the inner medulla nih.govnih.gov. In isolated rat kidney glomeruli and cortical tubules, ICYP binding identified both β1 and β2 subtypes, with β1 being predominant (>80%) in both tissues nih.gov. However, other studies suggest a homogeneous class of β1-adrenergic receptors in the rat kidney based on inhibition profiles of ICYP binding by selective drugs nih.gov. In androgen-induced mouse kidney hypertrophy, ICYP binding indicated an increase in β-adrenergic receptors, with most of the induced receptors exhibiting properties corresponding to the β2 subtype nih.gov.

Reproductive System

While specific detailed findings for all reproductive system components are limited in the provided search results, iodocyanopindolol has been used to characterize β-ARs in certain reproductive tissues. In human cavernous tissue, ICYP binding studies indicated a receptor density of 9.1 fmoles/mg with a Kd of 23 pM, and displacement studies suggested these receptors were predominantly of the β2 subtype nih.gov.

Immune System

Information regarding the specific use of iodocyanopindolol to characterize β-ARs in macrophages and splenocytes is not directly detailed in the provided search snippets. However, general knowledge indicates that β-adrenergic receptors are present on various immune cells, and radioligands like ICYP are standard tools for their investigation.

Compound List:

Iodocyanopindolol (ICYP)

Isoproterenol

Adrenaline (Epinephrine)

Noradrenaline (Norepinephrine)

Fenoterol

Propranolol

ICI 118,551

Betaxolol

Practolol

Zinterol

CGP 20712A

IPS 339

Procaterol

RO 363

WB 4101

5-methoxytryptamine-β-methylcarboxylate (Indorenate)

8-OH-DPAT

Flunitrazepam

CGP-12177

Denopamine

RX 821002

Comparative Receptor Pharmacology Across Species

Interspecies Differences in Receptor Subtype Distribution

The use of radioligands such as iodocyanopindolol (ICYP) has been instrumental in mapping the distribution and characterizing the properties of various receptor populations across different species. Research employing 125I-labeled iodocyanopindolol has consistently revealed significant interspecies variations in both the density and subtype distribution of adrenergic receptors, as well as other receptor systems with which ICYP may interact nih.govoup.comnih.govnih.govnih.gov. These differences highlight the importance of considering species-specific models when extrapolating pharmacological findings.

Studies investigating adrenergic receptor binding in myocardial tissue have demonstrated notable disparities between species. For instance, a comparative analysis of rat, human, and porcine hearts using 125I-ICYP revealed considerable interspecies variations in the magnitude of specific non-β-adrenergic (NBA) binding sites. The binding capacities for these NBA sites, distinct from classical β-adrenoceptors, were quantified as follows: rat myocardium exhibited a capacity of 20 fmol·mg−1 protein, human myocardium showed 106 fmol·mg−1 protein, and porcine myocardium displayed a capacity of 192 fmol·mg−1 protein nih.govoup.com. These findings underscore significant species-specific differences in the presence and density of these receptor-like proteins within cardiac tissue.

Further examples of interspecies receptor distribution differences are evident in other tissues. In the anterior pituitary, studies have shown that rat anterior pituitary cells primarily express β2-adrenergic receptors, whereas porcine anterior pituitary tissue contains β1-adrenergic receptors nih.gov. Similarly, investigations into the pineal gland have indicated substantial differences in β-adrenoceptor density between species. The rat pineal gland was found to possess approximately 20-fold greater density of β-adrenoceptors compared to the hamster pineal gland, albeit with a lower affinity in the rat nih.gov. In the brain, research on tree shrews using 125I-iodocyanopindolol identified species-specific distribution patterns for β-adrenergic receptors, with β1-adrenoceptor binding being widespread but generally at low densities, while β2-adrenoceptor populations were concentrated in specific regions such as the olfactory bulb and claustrum nih.gov.

These observed variations emphasize that receptor subtype expression and distribution are not uniform across the animal kingdom, necessitating careful consideration of species when designing and interpreting receptor binding studies.

Data Table: Interspecies Differences in Non-β-Adrenergic (NBA) Binding Capacity in Myocardium

| Species | Tissue | Receptor Type | Binding Capacity (fmol/mg protein) |

|---|---|---|---|

| Rat | Myocardium | NBA | 20 |

| Human | Myocardium | NBA | 106 |

| Porcine | Myocardium | NBA | 192 |

Impact and Utility in Advanced Receptor Biology Research

Probing Ligand Efficacy and Intrinsic Activity

As a potent, non-selective β-adrenoceptor antagonist, ICYP is instrumental in characterizing binding sites and determining the affinity of other ligands for these receptors nih.govscience.gov. In competition binding experiments, ICYP's interaction with receptor subtypes can be modulated by other agonists or antagonists. By analyzing the displacement curves of these competing ligands, researchers can infer their relative affinities and, by extension, their potential efficacy and intrinsic activity at specific receptor sites. This approach is foundational in structure-activity relationship (SAR) studies, helping to elucidate how molecular modifications influence receptor binding and downstream signaling.

The binding of [125I]-ICYP to β-adrenoceptors is known to be modulated by G-protein coupling nih.gov. This interaction is crucial because the efficacy of a ligand is often determined not just by its binding affinity but also by its ability to induce the conformational changes necessary for G-protein activation. By studying how G-protein coupling influences ICYP binding, or how ICYP binding is affected in the presence of agents that modulate G-protein activity, researchers can gain insights into the intricate relationship between receptor occupancy and the initiation of intracellular signaling cascades, thereby correlating receptor-ligand interaction with ligand efficacy.

Investigating Receptor Regulation and Desensitization Mechanisms

Iodocyanopindolol has been employed to investigate dynamic changes in receptor populations, such as regulation and desensitization. For instance, studies have utilized [125I]-ICYP binding assays to quantify changes in β-adrenergic receptor density in response to various stimuli or during cellular processes like differentiation patsnap.comed.ac.uk. A notable application involves studying the time course of receptor down-regulation. Research has demonstrated that [125I]-ICYP binding can reveal genotype-dependent differences in the onset of β2-adrenergic receptor down-regulation following agonist exposure, highlighting its role in understanding the temporal aspects of receptor regulation mechanisms nih.gov.

Applications in Identifying Novel Receptor Subtypes and Binding Proteins

The ability of ICYP to bind with high affinity to various β-adrenergic receptor subtypes has been crucial in characterizing receptor heterogeneity and identifying novel binding proteins.

Iodocyanopindolol has been instrumental in the identification and characterization of the SM-11044 binding protein (SMBP). SMBP was identified through photoaffinity labeling using [125I]-iodocyanopindolol-diazirine and was found to bind SM-11044, a β-adrenergic agonist, with high affinity nih.govpatsnap.comnih.govresearchgate.netsinobiological.com. Subsequent molecular cloning and sequence analysis revealed that SMBP belongs to the Transmembrane 9 Superfamily (TM9SF), a group of proteins characterized by nine putative transmembrane domains nih.govresearchgate.netsinobiological.comwikigenes.org. The discovery of SMBP as a functional ligand-binding protein within the TM9SF superfamily suggests that some members of this family may act as receptors or transporters, expanding the known landscape of membrane protein functions nih.govnih.gov. Stable Chinese Hamster Ovary (CHO) cell transfectants expressing human SMBP (hSMBP) cDNA displayed specific binding of [(125)I]iodocyanopindolol, further validating SMBP as a binding partner for ICYP nih.govresearchgate.netsinobiological.com.

Role in Understanding Receptor Polymorphisms (e.g., ADRβ3 Trp64Arg)

Genetic variations, or polymorphisms, in receptor genes can significantly influence receptor function and an individual's response to drugs. Iodocyanopindolol binding assays have been employed to investigate the functional consequences of such polymorphisms. For example, studies have used [125I]-ICYP to quantify changes in β2-adrenergic receptor density and responsiveness in lymphocytes from individuals with specific β2AR gene polymorphisms, revealing genotype-dependent differences in receptor regulation kinetics nih.gov. While direct studies using ICYP to probe the specific ADRβ3 Trp64Arg polymorphism are less detailed in the available literature, the general methodology of using ICYP to assess receptor density and function in relation to known genetic variants is well-established ed.ac.ukebmconsult.com. The Trp64Arg polymorphism in the ADRB3 gene, for instance, is known to affect β3-adrenergic receptor activity and has been associated with altered metabolic responses and disease risk ebmconsult.commdpi.comnih.gov. ICYP's role in quantifying receptor populations under various conditions makes it a valuable tool for exploring the functional impact of such genetic variations on receptor behavior.

Facilitating Structure-Activity Relationship Studies of Beta-Adrenoceptor Ligands

The use of ICYP in competition binding assays is fundamental to structure-activity relationship (SAR) studies of β-adrenoceptor ligands. By competing with radiolabeled ICYP for binding to β-adrenoceptors, other compounds can be characterized based on their affinity and selectivity. For example, using subtype-selective antagonists like ICI 118,551 (β2-selective) or atenolol (B1665814) (β1-selective) in conjunction with ICYP allows researchers to differentiate between β1 and β2 receptor populations and determine the affinities of various ligands for each subtype nih.govebi.ac.uk. This approach provides critical data for understanding how structural modifications in a ligand influence its interaction with specific receptor subtypes, guiding the design of novel therapeutic agents.

Data Tables

Table 1: Beta-Adrenoceptor Subtype Distribution in Various Tissues

| Tissue/Cell Line | Beta-1 (%) | Beta-2 (%) | Beta-3 (%) | Reference |

| Rat Cerebral Cortex | 89 | 11 | N/A | nih.gov (initial search) |

| Rat Lung | 28 | 72 | N/A | nih.gov (initial search) |

| Rat Heart | 92 | 8 | N/A | nih.gov (initial search) |

| Rat Spleen | 59 | 41 | N/A | nih.gov (initial search) |

| Cultured ETEC Cells | < 5 | > 95 | N/A | ebi.ac.uk |

| Rat Urinary Bladder | N/A | N/A | Compatible with β(3)-AR binding | ebi.ac.uk |

N/A: Not specified or not applicable in the provided context.

Table 2: Binding Characteristics of [125I]-Iodocyanopindolol to SMBP

| System | Ligand | Kd (nM) | Bmax (fmol/mg protein) | Reference |

| Rat Colon Smooth Muscle Membranes | [125I]-Iodocyanopindolol | 11.0 | 716.7 | nih.gov |

| Stable CHO cell transfectants expressing hSMBP | [(125)I]iodocyanopindolol (Specific Binding) | Not specified | Not specified | nih.govresearchgate.netsinobiological.com |

Table 3: Time Course of Lymphocyte Beta-2 Adrenergic Receptor Down-regulation in Relation to Genotype

| Genotype Group | Time to Significant Down-regulation |

| Group A (Wild-type β2AR) | 24 hours |

| Group B (Homozygous for Glu27 β2AR) | 72 hours |

| Group C (Homozygous for Gly16 β2AR) | 24 hours |

Data derived from studies assessing terbutaline (B1683087) treatment effects on lymphocyte β2AR density as determined by [125I]-iodocyanopindolol binding nih.gov.

Q & A

Q. What are the ethical considerations when publishing negative results from Iodocyanopindolol trials?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.